molecular formula C10H15NO B13273811 2-(1H-Pyrrol-2-yl)cyclohexan-1-ol

2-(1H-Pyrrol-2-yl)cyclohexan-1-ol

Cat. No.: B13273811
M. Wt: 165.23 g/mol
InChI Key: BCNKGQULZINKHC-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a pyrrole ring. This compound is of interest due to its unique structure, which combines the properties of both cyclohexane and pyrrole, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-2-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with pyrrole in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used.

    Temperature: Moderate temperatures are typically employed to facilitate the reaction.

    Solvent: Solvents such as ethanol or methanol are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-(1H-Pyrrol-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1H-Pyrrol-2-yl)cyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group and the pyrrole ring play crucial roles in these interactions. The compound can form hydrogen bonds and participate in π-π interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrrol-1-yl)ethanol
  • 2-(1H-Indol-3-yl)cyclohexan-1-one
  • 1-(2-Hydroxyethyl)pyrrole

Uniqueness

2-(1H-Pyrrol-2-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a pyrrole ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H15NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h3,5,7-8,10-12H,1-2,4,6H2

InChI Key

BCNKGQULZINKHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC=CN2)O

Origin of Product

United States

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